(R)-1-(4-Isopropylphenyl)ethanamine
Overview
Description
®-1-(4-Isopropylphenyl)ethanamine is a chiral amine compound with a molecular formula of C11H17N. It is known for its significance in various chemical and pharmaceutical applications due to its unique structural properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing ®-1-(4-Isopropylphenyl)ethanamine involves the reductive amination of 4-isopropylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the production of the ®-enantiomer. This method often involves the use of chiral ligands in metal-catalyzed reactions.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Isopropylphenyl)ethanamine typically involves large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(4-Isopropylphenyl)ethanamine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Secondary amines, tertiary amines.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
®-1-(4-Isopropylphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ®-1-(4-Isopropylphenyl)ethanamine involves its interaction with specific molecular targets such as receptors and enzymes. It can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural properties.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Isopropylphenyl)ethanamine: The enantiomer of the compound, which may have different biological activity and properties.
1-(4-Isopropylphenyl)ethanol: A related compound with a hydroxyl group instead of an amine group.
4-Isopropylbenzylamine: A structurally similar compound with a different substitution pattern.
Uniqueness
®-1-(4-Isopropylphenyl)ethanamine is unique due to its chiral nature and specific configuration, which can result in distinct biological activity compared to its enantiomer and other similar compounds
Properties
IUPAC Name |
(1R)-1-(4-propan-2-ylphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAQMLODFYUKOM-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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